Cas no 64849-39-4 (Rubusoside)

Rubusoside is a natural steviol glycoside derived from the leaves of Rubus suavissimus (Chinese sweet tea). It is a non-caloric sweetener with a sweetness approximately 100–200 times that of sucrose, making it a viable sugar substitute for low-calorie and diabetic-friendly formulations. Rubusoside exhibits high water solubility and stability under acidic and thermal conditions, suitable for beverages, baked goods, and pharmaceuticals. Unlike some steviol glycosides, it has minimal bitterness and a clean aftertaste, enhancing palatability. Additionally, it demonstrates potential bioactive properties, including antioxidant and anti-inflammatory effects. Its natural origin and favorable sensory profile make it a promising ingredient in food, beverage, and nutraceutical applications.
Rubusoside structure
Rubusoside structure
Product Name:Rubusoside
CAS No:64849-39-4
MF:C32H50O13
MW:642.731611728668
MDL:MFCD06799426
CID:522314
PubChem ID:24721373
Update Time:2025-11-02

Rubusoside Chemical and Physical Properties

Names and Identifiers

    • Rubusoside
    • Kaur-16-en-18-oic acid,13-(b-D-glucopyranosyloxy)-, b-D-glucopyranosyl ester, (4a)-
    • RUBUSOSIDE(P)
    • RUBESCENSIN A(RG)
    • (4α)-13-(β-D-glucopyranosyloxy)kaur-16-en-18-oic acid β-D-glucopyranosyl ester
    • (4alpha)-13-(beta-D-Glucopyranosyloxy)kaur-16-en-18-oic acid beta-D-glucopyranosyl ester
    • [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-met
    • UNII-TCV5K3M3GX
    • 1-O-[(8alpha,9beta,10alpha,13alpha)-13-(beta-D-glucopyranosyloxy)-18-oxokaur-16-en-18-yl]-beta-D-glucopyranose
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
    • A,9
    • CS-5805
    • Q-100743
    • 1-O-[13alpha-(beta-D-glucopyranosyloxy)-18-oxo-5beta,8alpha,9beta,10alpha-kaur-16-en-18-yl]-beta-D-glucopyranose
    • 1-o-[(5
    • s9130
    • A,13
    • A-d-glucopyranose
    • 1ST40347
    • BS-42210
    • TCV5K3M3GX
    • CHEMBL499256
    • RUBUSOSIDE [INCI]
    • SCHEMBL12857253
    • HY-N0668
    • KAUR-16-EN-18-OIC ACID, 13-(.BETA.-D-GLUCOPYRANOSYLOXY)-, .BETA.-D-GLUCOPYRANOSYL ESTER, (4.ALPHA.)-
    • 64849-39-4
    • A)-13-(
    • Kaur-16-en-18-oic acid, 13-(beta-D-glucopyranosyloxy)-, beta-D-glucopyranosyl ester, (4alpha)-
    • A,10
    • AKOS040757694
    • A-d-glucopyranosyloxy)-18-oxokaur-16-en-18-yl]-
    • Q27289906
    • CHEBI:145021
    • CCG-270322
    • DA-57570
    • Kaur-16-en-18-oic acid, 13-(ss-D-glucopyranosyloxy)-, ss-D-glucopyranosyl ester, (4a)-; 1H-2,10a-Ethanophenanthrene, kaur-16-en-18-oic acid deriv.; Rubusoside
    • A-d-glucopyranosyloxy)-18-oxokaur-16-en-18-yl)-
    • 1-O-(13alpha-(beta-D-glucopyranosyloxy)-18-oxo-5beta,8alpha,9beta,10alpha-kaur-16-en-18-yl)-beta-D-glucopyranose
    • YWPVROCHNBYFTP-OSHKXICASA-N
    • ((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxytetracyclo(11.2.1.01,10.04,9)hexadecane-5-carboxylate
    • RubusosideKaur-16-en-18-oic acid, 13-(beta-D-glucopyranosyloxy)-, beta-D-glucopyranosyl ester, (4alpha)-; 1-O-[(8alpha,9beta,10alpha,13alpha)-13-(beta-D-glucopyranosyloxy)-18-oxokaur-16-en-18-yl]-beta-D-glucopyranose; UNII-TCV5K3M3GX
    • 1-o-((5
    • Rubusoside?
    • MDL: MFCD06799426
    • Inchi: 1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1
    • InChI Key: YWPVROCHNBYFTP-OSHKXICASA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@]12C(=C)C[C@]3(CC[C@@H]4[C@@](C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@@H](CO)O5)O)O)O)(C)CCC[C@@]4(C)[C@@H]3CC1)C2

Computed Properties

  • Exact Mass: 642.32500
  • Monoisotopic Mass: 642.32514165 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 7
  • Complexity: 1150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 216
  • Molecular Weight: 642.7
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.45
  • Melting Point: No data available
  • Boiling Point: 802.5±65.0 °C at 760 mmHg
  • Flash Point: 251.9±27.8 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度≥ 32 mg/mL(49.79 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 215.83000
  • LogP: -0.76230

Rubusoside Pricemore >>

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Rubusoside Production Method

Rubusoside Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:64849-39-4)Rubusoside
Order Number:LE10252
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:02
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:64849-39-4)Rubusoside
Order Number:A918264
Stock Status:in Stock
Quantity:50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):172.0/292.0
Email:sales@amadischem.com

Additional information on Rubusoside

Rubusoside (CAS No. 64849-39-4): A Comprehensive Guide to This Natural Sweetener

Rubusoside (CAS No. 64849-39-4), a naturally occurring sweet compound, has gained significant attention in recent years due to the growing demand for natural sweeteners and sugar alternatives. As consumers become more health-conscious and seek low-calorie sweetening solutions, this compound extracted from Rubus suavissimus (Chinese sweet tea) has emerged as a promising option in the food and beverage industry.

The chemical structure of Rubusoside belongs to the steviol glycoside family, sharing some similarities with stevia extract but with distinct properties. With a sweetness approximately 200 times that of sucrose, this zero-calorie sweetener offers significant advantages for diabetes management and weight control applications. Recent studies have also explored its potential antioxidant properties and anti-inflammatory effects, making it a subject of interest beyond just sweetening applications.

In the current market landscape where clean label products are in high demand, Rubusoside stands out as a plant-derived sweetener that aligns with consumer preferences for natural ingredients. Its stability under heat makes it particularly valuable for baked goods and hot beverages, addressing a common limitation of many alternative sweeteners. The compound's low glycemic index and non-cariogenic properties further enhance its appeal to health-conscious consumers and product developers alike.

The production process of Rubusoside involves extraction from the leaves of Rubus suavissimus, a plant traditionally used in Chinese herbal medicine. Modern extraction techniques have improved the yield and purity of Rubusoside powder, making it more commercially viable. Unlike some synthetic sweeteners, Rubusoside maintains a clean taste profile with minimal aftertaste, which has been a significant factor in its growing popularity among food formulators and beverage manufacturers.

Recent research trends have focused on optimizing the sensory properties of Rubusoside and exploring potential synergistic effects with other natural sweeteners. Studies have investigated its combination with erythritol or monk fruit extract to create more balanced sweetness profiles. These developments are particularly relevant as the global market for natural sugar substitutes continues to expand, projected to reach $3.5 billion by 2025 according to industry reports.

From a regulatory perspective, Rubusoside has been generally recognized as safe (GRAS) in several markets, though approval status varies by region. Its acceptance in the functional food and dietary supplement sectors has been growing steadily, with applications ranging from sugar-free confectionery to health beverages. The compound's stability in acidic conditions makes it particularly suitable for carbonated drinks and fruit juices, addressing a key formulation challenge in the beverage industry.

Quality control parameters for Rubusoside typically include purity assessment, residual solvent testing, and microbiological standards. Advanced analytical techniques such as HPLC analysis and mass spectrometry are employed to ensure product consistency and meet the stringent requirements of food-grade applications. As consumer demand for transparency increases, suppliers are providing more detailed certificates of analysis and origin documentation for their Rubusoside products.

The future outlook for Rubusoside appears promising, with ongoing research exploring its potential health benefits beyond sweetening. Preliminary studies suggest possible applications in metabolic syndrome management and gut health, though more clinical evidence is needed. As the clean label movement continues to influence product development, Rubusoside is well-positioned to become a more prominent ingredient in the natural sweetener market, offering formulators a versatile tool for reducing sugar content while maintaining desirable sensory qualities.

From a sustainability perspective, the cultivation of Rubus suavissimus for Rubusoside production presents opportunities for agricultural development in suitable regions. Compared to some other sweetener crops, it requires relatively low inputs and can be grown in marginal lands, making it an attractive option for sustainable ingredient sourcing. This aspect aligns well with the increasing consumer demand for environmentally friendly food ingredients and corporate sustainability commitments in the food industry.

In formulation applications, Rubusoside demonstrates good solubility in water and ethanol, though its sweetness potency can vary with temperature and pH. Food scientists have developed various application guidelines for optimal usage in different product matrices, helping manufacturers achieve the desired sweetness profile while maintaining product stability. The compound's compatibility with other functional ingredients makes it particularly valuable in developing multifunctional food products that address multiple consumer health concerns simultaneously.

As research continues to uncover more about Rubusoside's properties and potential applications, its role in the food and health industries is likely to expand. Current challenges include cost competitiveness with established sweeteners and the need for more consumer education about this relatively novel ingredient. However, with the ongoing shift toward natural, plant-based alternatives to sugar and artificial sweeteners, Rubusoside represents an important option in the toolbox of food innovators and nutrition specialists working to create healthier products for today's discerning consumers.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:64849-39-4)Rubusoside
LE10252
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:64849-39-4)Rubusoside
A918264
Purity:99%/99%
Quantity:50mg/100mg
Price ($):172.0/292.0
Email